

A Comparative Analysis of Nedaplatin and Carboplatin in Platinum-Sensitive Recurrent Ovarian Cancer

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Compound of Interest

Compound Name: *Nedaplatin*

Cat. No.: *B1242056*

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For researchers and drug development professionals navigating the therapeutic landscape of platinum-sensitive recurrent ovarian cancer, the choice between platinum analogs is a critical consideration. This guide provides an objective comparison of **Nedaplatin** and Carboplatin, focusing on their performance in combination with paclitaxel. The analysis is supported by experimental data from a key retrospective cohort study, offering insights into efficacy and safety profiles to inform future research and clinical trial design.

Efficacy Outcomes: A Head-to-Head Comparison

A retrospective cohort study involving 436 patients with platinum-sensitive recurrent ovarian cancer provides the primary data for this comparison. Patients received either a **Nedaplatin**-based regimen (**Nedaplatin** 80 mg/m² plus paclitaxel 175 mg/m²) or a Carboplatin-based regimen (Carboplatin at an area under the curve of 5 plus paclitaxel 175 mg/m²).^{[1][2]}

The primary endpoint was progression-free survival (PFS), with overall survival (OS) as a secondary endpoint. While there was no statistically significant difference in the overall PFS between the two groups, a noteworthy finding emerged in a subgroup of patients.^[1]

Table 1: Progression-Free Survival (PFS)

Patient Group	Nedaplatin + Paclitaxel (Median PFS)	Carboplatin + Paclitaxel (Median PFS)	P-value
Overall Population	11.0 months	9.5 months	0.109[1]
Recurrent Interval 6- 12 months	10.0 months	8.0 months	0.048[1][2]
Recurrent Interval ≥12 months	12.0 months	12.0 months	0.543[2][3]

Table 2: Overall Survival (OS)

Treatment Arm	Nedaplatin + Paclitaxel (Median OS)	Carboplatin + Paclitaxel (Median OS)	P-value
Overall Population	73 months	74 months	Not significant[3]

The data suggests that while both regimens offer comparable long-term survival, the **Nedaplatin** combination may offer a PFS advantage in patients with a shorter platinum-free interval (6-12 months).[1][2]

Safety and Tolerability Profile

The safety analysis revealed a more favorable profile for the **Nedaplatin**-based regimen, with significantly lower rates of severe hematological toxicities and hypersensitivity reactions compared to the Carboplatin-based regimen.[1][2]

Table 3: Grade 3-4 Adverse Events

Adverse Event	Nedaplatin + Paclitaxel (%)	Carboplatin + Paclitaxel (%)	P-value
Neutropenia	13.3%	33.6%	<0.01[1][2]
Thrombocytopenia	5.6%	14.5%	<0.01[1][2]
Hypersensitivity Reactions	5.6%	21.9%	<0.01[1][2]

Experimental Protocol

The retrospective cohort study from which this data is derived followed a well-defined protocol for patient selection and treatment administration.

Patient Selection Criteria:

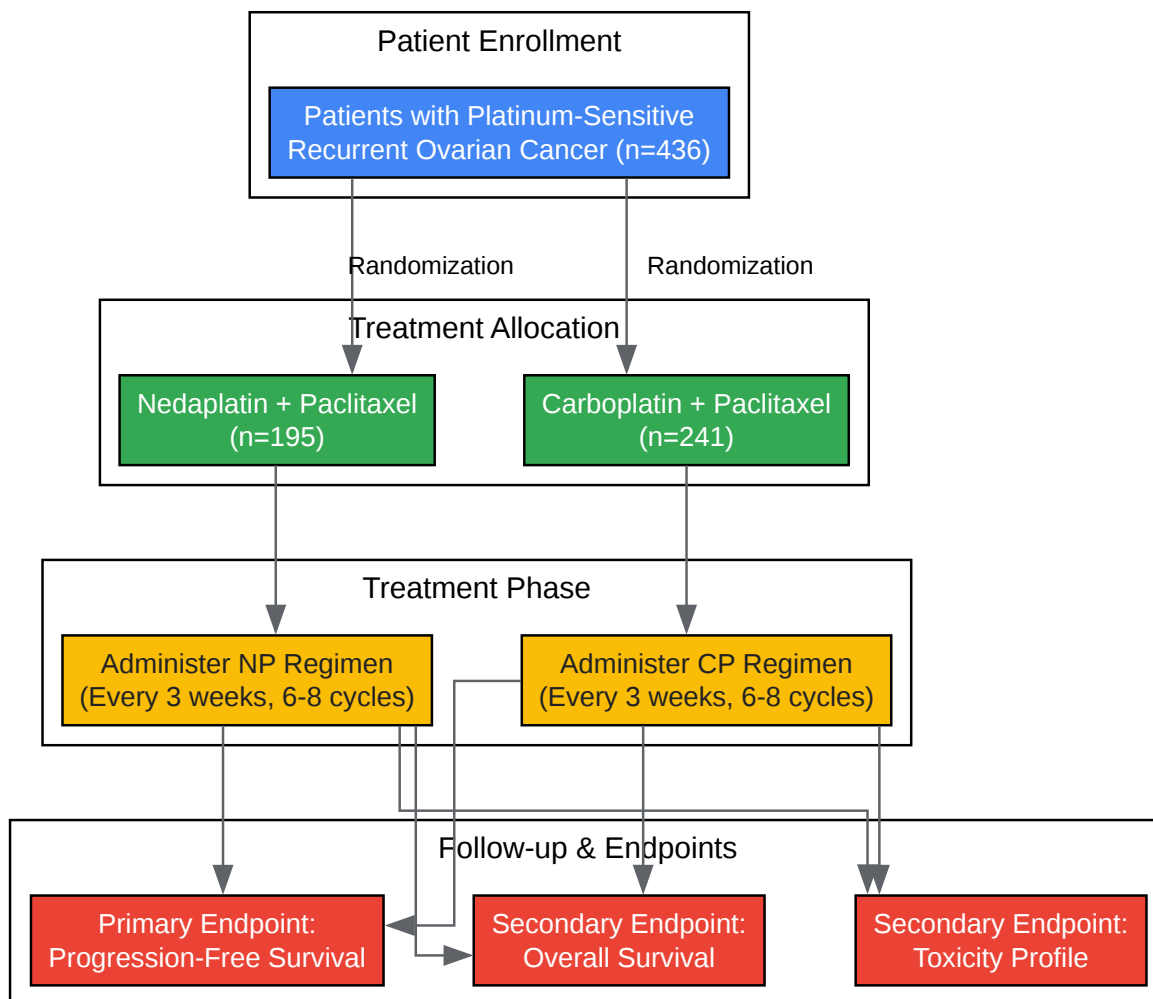
- Histologically confirmed epithelial ovarian cancer.
- Recurrence interval of ≥ 6 months after completion of first-line platinum-based therapy.[1][2]

Treatment Regimen:

- **Nedaplatin** Group (NP): Intravenous infusion of **Nedaplatin** (80 mg/m²) and Paclitaxel (175 mg/m²).[1][2]
- Carboplatin Group (CP): Intravenous infusion of Carboplatin (AUC 5) and Paclitaxel (175 mg/m²).[1][2]
- Administration: Cycles were repeated every 3 weeks for 6-8 cycles, or until disease progression or unacceptable toxicity.[1][2]

Visualizing the Clinical Trial Workflow

The following diagram illustrates the workflow of the comparative study, from patient enrollment to data analysis.

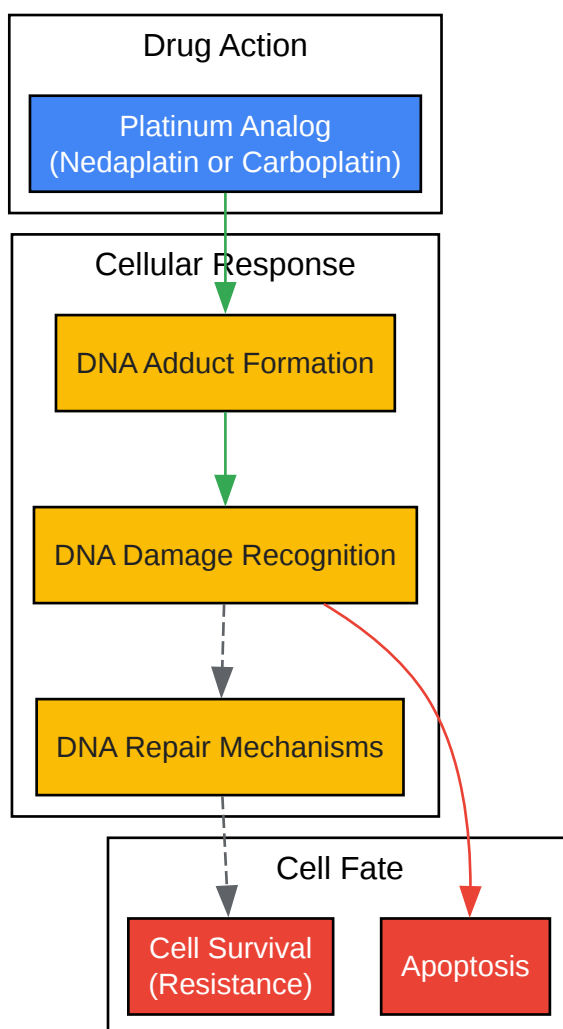


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Caption: Workflow of the comparative study on **Nedaplatin** vs. Carboplatin.

Signaling Pathway: Mechanism of Platinum Analogs

Platinum-based drugs, including **Nedaplatin** and Carboplatin, exert their cytotoxic effects primarily through the formation of DNA adducts, which ultimately triggers apoptosis. The following diagram depicts a simplified signaling pathway.



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Caption: Simplified signaling pathway for platinum-based chemotherapy.

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References

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